molecular formula C27H28N2O4 B11068938 2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione

2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11068938
M. Wt: 444.5 g/mol
InChI Key: NXFBWEOKBMNERZ-UHFFFAOYSA-N
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Description

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(4-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(4-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multiple steps, starting with the acylation of dimedone (1) with acetic anhydride to form 2-acetyldimedone (2). This intermediate is then reacted with the appropriate amine derivatives under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(4-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(4-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYLIDEN)-4-(4-TOLUIDINO)BUTYL]-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoindole derivatives and cyclohexylidene-containing molecules. Examples include:

Uniqueness

Its ability to undergo diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry .

Properties

Molecular Formula

C27H28N2O4

Molecular Weight

444.5 g/mol

IUPAC Name

2-[4-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-4-(4-methylphenyl)iminobutyl]isoindole-1,3-dione

InChI

InChI=1S/C27H28N2O4/c1-17-10-12-18(13-11-17)28-21(24-22(30)15-27(2,3)16-23(24)31)9-6-14-29-25(32)19-7-4-5-8-20(19)26(29)33/h4-5,7-8,10-13,30H,6,9,14-16H2,1-3H3

InChI Key

NXFBWEOKBMNERZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(CCCN2C(=O)C3=CC=CC=C3C2=O)C4=C(CC(CC4=O)(C)C)O

Origin of Product

United States

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